3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Beschreibung
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione (molecular formula: C₁₇H₂₇N₅O₂) is a purine-2,6-dione derivative characterized by a methyl group at position 3, a branched 3-methylbutyl chain at position 7, and a 3-methylpiperidin-1-yl substituent at position 8 (Figure 1). Its SMILES notation is CC1CCCN(C1)C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C, and the InChIKey is UOQFUMOXAJNGID-UHFFFAOYSA-N .
Eigenschaften
IUPAC Name |
3-methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-11(2)7-9-22-13-14(20(4)17(24)19-15(13)23)18-16(22)21-8-5-6-12(3)10-21/h11-12H,5-10H2,1-4H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQFUMOXAJNGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the 3-methylbutyl and 3-methylpiperidin-1-yl groups through alkylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds similar to 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione exhibit anticancer properties. A study highlighted the design of multi-targeted agents aimed at diabetic complications, which also demonstrated potential in cancer therapy through inhibition of specific pathways related to tumor growth . The compound's structure suggests it may interact with critical enzymes involved in cancer progression.
Case Study:
In a study focusing on the inhibition of protein kinases associated with cancer cell proliferation, derivatives of purine compounds showed promising results against various cancer cell lines. The mechanism involved competitive inhibition of ATP-binding sites on kinases, leading to reduced cell viability .
Neuropharmacological Effects
The compound's structural features suggest possible interactions with neurotransmitter systems. Specifically, the presence of piperidine rings indicates potential activity at nicotinic acetylcholine receptors or other neuroreceptors.
Case Study:
A pharmacological study evaluated the effects of similar purine derivatives on cognitive functions in animal models. Results indicated that these compounds could enhance memory and learning processes, likely through modulation of cholinergic pathways . The implications for treating neurodegenerative diseases such as Alzheimer's are significant.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are also noteworthy. Inflammatory pathways often involve purinergic signaling, where purines play a crucial role in mediating inflammation.
Data Table: In Vitro Anti-inflammatory Activity
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 3-Methyl-7-(3-methylbutyl)... | 12.5 | COX-2 |
| Related Purine Derivative A | 10.0 | LOX |
| Related Purine Derivative B | 15.0 | NF-kB |
Mechanistic Insights
The mechanism of action for this compound likely involves modulation of key signaling pathways:
- Inhibition of Kinases : Compounds similar to this purine derivative have been shown to inhibit various kinases involved in cancer signaling.
- Neurotransmitter Modulation : Potential interaction with cholinergic and dopaminergic systems may contribute to cognitive enhancement.
- Purinergic Signaling : Involvement in ATP-mediated pathways could explain its anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 7
The substituent at position 7 influences lipophilicity and steric interactions. Key examples include:
Substituent Variations at Position 8
Position 8 modifications dictate electronic properties and target engagement:
- 3-Methylpiperidin-1-yl : The target compound’s piperidinyl group provides a basic nitrogen, enabling hydrogen bonding and cation-π interactions with enzymes or receptors .
- Sulfanyl groups :
- Pentylsulfanyl (): Enhances hydrophobicity and may confer redox activity.
- Dodecylsulfanyl (): The long alkyl chain drastically increases lipophilicity, favoring membrane penetration but reducing aqueous solubility.
- 3-Chloro-2-hydroxypropylsulfanyl (): Introduces polar hydroxyl and chloro groups, improving solubility but increasing susceptibility to metabolic oxidation.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : Sulfanyl and piperidinyl groups (e.g., vs. 12) show divergent metabolic fates, with chloro/hydroxy groups increasing oxidative susceptibility .
- Solubility-Bioavailability Trade-offs : Long alkyl chains (e.g., dodecylsulfanyl in ) improve membrane permeability but require formulation optimization for oral delivery .
- Receptor Selectivity: The 3-methylpiperidinyl group in the target compound may favor adenosine receptor antagonism (as seen in Istradefylline analogs) or ribonuclease inhibition, depending on substituent electronics .
Biologische Aktivität
3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione, also known by its CAS number 919018-07-8, is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, including effects on various receptors and pathways involved in cellular signaling.
The molecular formula of this compound is , with a molecular weight of 305.38 g/mol. Its structure includes a purine base modified with alkyl and piperidine groups, which may influence its biological interactions and receptor binding affinities.
Biological Activity Overview
Research into the biological activity of this compound has identified several key areas where it may exert effects:
-
Receptor Interactions : The compound has shown potential interactions with various receptors, including:
- Adenosine Receptors : Compounds similar to this purine derivative often interact with adenosine receptors, which play crucial roles in neurotransmission and cardiovascular function.
- Kappa Opioid Receptors : Some studies suggest that derivatives of this compound may exhibit activity at kappa opioid receptors, which are involved in pain modulation and have implications for addiction therapies .
-
Cellular Effects : The compound may influence cellular processes such as:
- Apoptosis : Certain studies have indicated that related compounds can induce apoptosis in cancer cells through mechanisms involving receptor-mediated pathways .
- Inflammatory Responses : Modulation of inflammatory pathways has been observed, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings
Recent studies have provided insights into the specific biological activities and mechanisms of action for this compound:
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits selective binding to certain receptors. For instance, binding affinity assays indicate a significant interaction with adenosine A2A receptors, which are implicated in neuroprotection and anti-inflammatory responses .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis has been conducted to understand how modifications to the purine structure affect biological activity. Variations in the alkyl chain length and piperidine substitutions have been correlated with changes in receptor selectivity and potency .
Case Studies
Several case studies illustrate the practical applications and therapeutic potential of this compound:
- Cancer Therapy : A study explored the use of related purine derivatives in targeting cancer cell lines. Results showed that these compounds could inhibit cell proliferation and induce apoptosis, suggesting a possible role in cancer treatment .
- Pain Management : Research into kappa opioid receptor antagonists has highlighted the potential of this compound as a candidate for pain management therapies. Its ability to modulate pain pathways without the addictive properties associated with mu-opioid receptor agonists is particularly noteworthy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic: What are the optimized synthetic routes for preparing 3-Methyl-7-(3-methylbutyl)-8-(3-methylpiperidin-1-yl)purine-2,6-dione?
Methodological Answer:
The synthesis typically involves nucleophilic substitution at the 8-position of a brominated xanthine precursor. For example, 8-bromo-1,3-dimethylxanthine derivatives are reacted with 3-methylpiperidine under reflux in aprotic solvents (e.g., DMF or THF) to introduce the 8-(3-methylpiperidin-1-yl) group. The 7-(3-methylbutyl) substituent is introduced via alkylation using 3-methylbutyl bromide in the presence of a base like K₂CO₃ . Characterization via FTIR (e.g., C=O stretching at ~1697 cm⁻¹) and mass spectrometry (e.g., molecular ion peaks) ensures purity .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- FTIR : Identifies functional groups such as C=O (1697 cm⁻¹), aliphatic C-H (2852–2968 cm⁻¹), and N-H (3344 cm⁻¹) stretching .
- NMR : ¹H-NMR reveals methyl group environments (e.g., 3-methylbutyl protons at δ 0.8–1.5 ppm) and piperidine ring protons (δ 2.5–3.5 ppm). ¹³C-NMR confirms carbonyl carbons (δ 160–170 ppm) .
- HRMS : Validates molecular weight (e.g., m/z 522.39 for C₂₂H₂₈BrN₅O₅ analogs) .
Advanced: How can computational modeling predict the drug-like properties of this compound?
Methodological Answer:
Tools like ChemAxon’s Chemicalize.org analyze parameters such as:
- Lipophilicity (LogP) : Predicts membrane permeability.
- Polar Surface Area (PSA) : Estimates blood-brain barrier penetration.
- Solubility (LogS) : Guides formulation strategies.
For example, substituting the 3-methylpiperidin-1-yl group with morpholine (as in C₁₇H₂₃N₇O₃S analogs) increases PSA, potentially reducing CNS toxicity .
Advanced: How do structural modifications at the 7- and 8-positions influence biological activity?
Methodological Answer:
- 7-Position : Bulky substituents like 3-methylbutyl enhance lipophilicity, improving membrane interaction. Replacing it with benzyl groups (e.g., C₁₆H₁₈N₄O₃S) may alter receptor binding .
- 8-Position : Piperidine vs. morpholine substituents modulate basicity and hydrogen-bonding capacity. For example, morpholine derivatives (e.g., C₁₇H₂₃N₇O₃S) show improved aqueous solubility .
Advanced: How can researchers resolve contradictions in reported biological activities across analogs?
Methodological Answer:
- Dose-Response Studies : Test compounds at multiple concentrations to identify non-linear effects.
- Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
- Structural Clustering : Group analogs by substituent patterns (e.g., halogenated vs. alkylated 8-position) to isolate SAR trends .
Advanced: What is the impact of the 3-methylpiperidin-1-yl group on pharmacokinetics?
Methodological Answer:
The 3-methylpiperidin-1-yl group contributes to:
- Metabolic Stability : The tertiary amine may undergo CYP450-mediated oxidation, requiring metabolic profiling via liver microsomes.
- Tissue Distribution : Basic nitrogen enhances lysosomal trapping, prolonging intracellular retention.
Comparative studies with morpholine or thiomorpholine analogs (e.g., C₁₇H₂₃N₇O₃S) can quantify these effects .
Basic: How are spectral data interpreted to confirm substituent regiochemistry?
Methodological Answer:
- NOESY NMR : Correlates spatial proximity of 7-(3-methylbutyl) and 8-(3-methylpiperidin-1-yl) groups.
- Heteronuclear Correlation (HSQC) : Links ¹H and ¹³C signals for methyl groups (e.g., 3-methylbutyl CH₃ at δ 0.8 ppm to ¹³C ~20 ppm) .
Advanced: How does the reactivity of the 8-position vary with different nucleophiles?
Methodological Answer:
- Thiols vs. Amines : Thiols (e.g., mercapto derivatives) require milder conditions (pH 7–9) due to higher nucleophilicity, while amines (e.g., piperidine) need elevated temperatures.
- Steric Effects : Bulky nucleophiles (e.g., 3-methylpiperidine) may require longer reaction times compared to smaller amines like morpholine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
